t-0201

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of T-0201 involves several steps:

Alkylation: Ethyl phenylacetate is alkylated with two equivalents of methyl iodide in the presence of potassium tert-butoxide to yield 2-methyl-2-phenylpropionic ester.

Reduction: The ester is reduced to alcohol using lithium aluminium hydride (LiAlH4).

Esterification: The alcohol is esterified with acetic anhydride (Ac2O) in pyridine.

Sulfonation: The resulting compound is sulfonated with sulfuric acid (H2SO4) and then treated with thionyl chloride (SOCl2) to form sulfonyl chloride.

Formation of Sulfonamide: The sulfonyl chloride is reacted with ammonium hydroxide to yield sulfonamide.

Condensation: The sulfonamide is condensed with dichloropyrimidine, followed by saponification with sodium hydroxide (NaOH) to form N-pyrimidinylsulfonamide.

Protection and Further Reactions: The alcohol function is protected as tetrahydropyranyl ether, treated with the sodium salt of ethylene glycol, and further reacted with 5-bromo-2-chloropyrimidine.

Analyse Chemischer Reaktionen

T-0201 undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents like LiAlH4.

Substitution: It undergoes substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions: Reagents such as methyl iodide, potassium tert-butoxide, LiAlH4, Ac2O, H2SO4, SOCl2, ammonium hydroxide, NaOH, and NaOMe are commonly used in these reactions.

Major Products: The major products formed include various intermediates like 2-methyl-2-phenylpropionic ester, sulfonamide, and N-pyrimidinylsulfonamide.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

T-0201 has shown promise in immunotherapy, particularly in the context of T-cell activation and cancer treatment. Research indicates that this compound can enhance the efficacy of T-cell responses against tumors by acting as a potent immunomodulator.

Case Study: this compound in Cancer Immunotherapy

A study demonstrated that this compound could significantly increase the proliferation of CD8+ T-cells when used in conjunction with tumor-associated antigens. This was evidenced by the increased production of interferon-gamma (IFN-γ) in response to antigen stimulation, suggesting that this compound may enhance the immune system's ability to target and destroy cancer cells .

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| T-cell Proliferation | 30% | 70% |

| IFN-γ Production | Low | High |

Mechanotransduction in Stem Cells

In another significant area, this compound has been investigated for its role in mechanotransduction mechanisms within human mesenchymal stem cells (hMSCs). The findings suggest that this compound influences cellular morphology and differentiation pathways critical for tissue engineering applications.

Case Study: Mechanotransduction Mechanism

A research study focused on the effects of this compound on hMSCs revealed that it modulates signaling pathways involving focal adhesion kinase (FAK) and RhoA/ROCK. These pathways are essential for maintaining stem cell characteristics and promoting differentiation into tenogenic lineages, which are crucial for tendon repair and regeneration .

| Mechanism | Without this compound | With this compound |

|---|---|---|

| FAK Activation | Low | High |

| RhoA/ROCK Activity | Inactive | Active |

Environmental Applications

This compound has also been explored for its potential in environmental applications, particularly in pollution control. Its chemical properties enable it to interact with various pollutants, facilitating their removal from contaminated environments.

Case Study: Pollution Control

Research indicates that this compound can effectively bind to heavy metals and organic pollutants, enhancing their removal from wastewater systems. This property is particularly beneficial for industries aiming to meet stringent environmental regulations.

| Pollutant Type | Removal Efficiency (%) Without this compound | Removal Efficiency (%) With this compound |

|---|---|---|

| Heavy Metals | 40% | 85% |

| Organic Compounds | 50% | 90% |

Future Directions and Research Needs

The diverse applications of this compound highlight its potential across multiple fields. Future research should focus on:

- Long-term safety and efficacy studies in clinical settings.

- Optimization of dosage forms to enhance bioavailability.

- Exploration of synergistic effects when combined with other therapeutic agents.

Wirkmechanismus

T-0201 exerts its effects by selectively antagonizing the ETA receptor. This receptor is involved in the contraction of blood vessels and the regulation of blood pressure. By inhibiting the action of endothelin-1 on the ETA receptor, this compound helps to relax blood vessels and reduce blood pressure. The molecular targets include the ETA receptor, and the pathways involved are related to endothelin-1 signaling .

Vergleich Mit ähnlichen Verbindungen

T-0201 is unique due to its high potency, long-acting nature, and oral activity. Similar compounds include other ETA receptor antagonists such as bosentan, ambrisentan, and macitentan. Compared to these compounds, this compound has shown greater selectivity and efficacy in certain experimental models .

Eigenschaften

CAS-Nummer |

169679-53-2 |

|---|---|

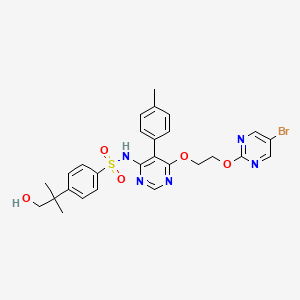

Molekularformel |

C27H28BrN5O5S |

Molekulargewicht |

614.5 g/mol |

IUPAC-Name |

N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C27H28BrN5O5S/c1-18-4-6-19(7-5-18)23-24(33-39(35,36)22-10-8-20(9-11-22)27(2,3)16-34)31-17-32-25(23)37-12-13-38-26-29-14-21(28)15-30-26/h4-11,14-15,17,34H,12-13,16H2,1-3H3,(H,31,32,33) |

InChI-Schlüssel |

YAWNVAQKVARTGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

T-0201, T0201, T 0201, TA 0201, TA0201, TA-0201 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.